Cas no 71616-57-4 (1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER)

1H-Pyrrole-3-acetic acid, ethyl ester is a versatile heterocyclic compound used as a key intermediate in organic synthesis and pharmaceutical applications. Its pyrrole core structure enables reactivity in various coupling and functionalization reactions, making it valuable for constructing complex molecules. The ethyl ester group enhances solubility in organic solvents, facilitating purification and further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, including agrochemicals and medicinal agents, due to its ability to serve as a building block for nitrogen-containing scaffolds. Its stability under standard conditions ensures reliable handling and storage for laboratory use.
1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER structure
71616-57-4 structure
Product Name:1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER
CAS No:71616-57-4
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD18416775
CID:3235672
PubChem ID:13220302
Update Time:2025-05-21

1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER
    • E83382
    • ethyl 2-(1H-pyrrol-3-yl)acetate
    • Ethyl 1H-pyrrole-3-acetate
    • ethyl 2-(3-pyrrolyl)acetate
    • SCHEMBL14309038
    • 71616-57-4
    • DB-400939
    • MDL: MFCD18416775
    • Inchi: 1S/C8H11NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h3-4,6,9H,2,5H2,1H3
    • InChI Key: OPLGNZRWCMKEDJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CNC=1)=O

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 42.1Ų

1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER Pricemore >>

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Additional information on 1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER

Comprehensive Overview of 1H-PYRROLE-3-ACETIC ACID, ETHYL ESTER (CAS No. 71616-57-4)

1H-Pyrrole-3-acetic acid, ethyl ester (CAS No. 71616-57-4) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. This ester derivative of pyrrole-3-acetic acid has garnered significant attention due to its unique molecular structure, which combines the pyrrole ring with an ethyl ester functional group. Researchers and industries are increasingly exploring its potential in drug discovery, particularly in the development of novel anti-inflammatory and antimicrobial agents, aligning with the growing demand for innovative therapeutic solutions.

The compound’s CAS No. 71616-57-4 serves as a critical identifier in chemical databases, ensuring precise tracking in global supply chains. Recent trends in green chemistry have spurred interest in optimizing its synthesis routes to minimize environmental impact. For instance, catalytic methods using biodegradable solvents or enzyme-mediated reactions are being investigated to enhance sustainability—a topic highly relevant to modern industrial priorities. Additionally, its role in heterocyclic chemistry makes it a valuable building block for designing functional materials, such as conductive polymers or organic semiconductors, which are pivotal in advancing renewable energy technologies.

From a commercial perspective, 1H-Pyrrole-3-acetic acid, ethyl ester is often sought after by manufacturers of fine chemicals and specialty additives. Its compatibility with multistep synthetic pathways allows for the creation of complex molecules, addressing the need for customized chemical solutions in R&D. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its purity, a critical factor for end-users in regulated industries. Furthermore, the compound’s stability under controlled conditions makes it suitable for long-term storage, a practical advantage highlighted in supply chain discussions.

Emerging applications of CAS No. 71616-57-4 also extend to flavor and fragrance industries, where its subtle aromatic properties are explored for niche formulations. This aligns with consumer trends favoring natural-inspired synthetics in perfumery and food additives. As regulatory frameworks evolve, particularly in the EU and North America, compliance with REACH and FDA guidelines remains a key consideration for stakeholders. The compound’s safety profile, documented in material safety data sheets (MSDS), underscores its low toxicity under standard handling protocols, reinforcing its suitability for diverse industrial uses.

In academic circles, 1H-Pyrrole-3-acetic acid, ethyl ester is frequently cited in studies investigating structure-activity relationships (SAR) for bioactive molecules. Its modular design enables facile derivatization, a feature leveraged in high-throughput screening platforms. With the rise of AI-driven drug discovery, such compounds are increasingly analyzed via in silico modeling to predict their interactions with biological targets—a hot topic in pharmaceutical innovation. Collaborative efforts between chemists and data scientists are unlocking new potentials for this molecule, bridging traditional synthesis with cutting-edge computational tools.

To conclude, CAS No. 71616-57-4 represents a dynamic intersection of chemistry and technology, catering to both established and emerging markets. Its adaptability across sectors—from life sciences to advanced materials—positions it as a compound of enduring relevance. As industries prioritize sustainability, efficiency, and innovation, the demand for well-characterized intermediates like 1H-Pyrrole-3-acetic acid, ethyl ester is poised to grow, making it a focal point for future research and commercialization.

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